molecular formula C27H20Cl2N2O4S B388438 (2E)-6-ACETYL-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE

(2E)-6-ACETYL-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE

Cat. No.: B388438
M. Wt: 539.4g/mol
InChI Key: KTWDOJQSKGLYHX-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-6-ACETYL-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-ACETYL-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the furan and phenyl groups, and finally, the acetylation and methylation steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and efficiency. The choice of solvents, catalysts, and purification methods would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-ACETYL-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-6-ACETYL-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new treatments for various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in areas such as catalysis and materials science.

Mechanism of Action

The mechanism of action of (2E)-6-ACETYL-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-6-ACETYL-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C27H20Cl2N2O4S

Molecular Weight

539.4g/mol

IUPAC Name

(2E)-6-acetyl-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C27H20Cl2N2O4S/c1-14-24(15(2)32)25(16-4-7-18(34-3)8-5-16)31-26(33)23(36-27(31)30-14)13-19-9-11-22(35-19)17-6-10-20(28)21(29)12-17/h4-13,25H,1-3H3/b23-13+

InChI Key

KTWDOJQSKGLYHX-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C

Origin of Product

United States

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